molecular formula C18H36O2 B153840 Methyl heptadecanoate CAS No. 1731-92-6

Methyl heptadecanoate

Cat. No. B153840
CAS RN: 1731-92-6
M. Wt: 284.5 g/mol
InChI Key: HUEBIMLTDXKIPR-UHFFFAOYSA-N
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Description

Methyl heptadecanoate is a fatty acid methyl ester, which is of interest in various fields, including biochemistry and medical imaging. It is related to heptadecanoic acid, a saturated fatty acid, and has been studied for its potential as a myocardial metabolic tracer in positron emission tomography (PET) imaging . The methyl group in the beta position of the fatty acid chain is a modification intended to inhibit beta oxidation, which is a key metabolic pathway for fatty acids .

Synthesis Analysis

The synthesis of methyl heptadecanoate and its derivatives has been explored in several studies. For instance, beta-methyl[1-11C]heptadecanoic acid was tagged with carbon-11 at the carboxyl group for PET imaging applications . Another study focused on the synthesis of methyl 16-trideuteriohexadecanoate, a compound related to methyl heptadecanoate, which was prepared from methyl 7-oxo-16-heptadecenoate with high isotopic purity . Additionally, [2H13]Heptanoic acid, another related compound, was synthesized via desulfurization with a Ni-Al alloy in NaOD-D2O solution . These synthetic approaches are crucial for the preparation of labeled compounds for imaging and analytical purposes.

Molecular Structure Analysis

The molecular structure of methyl heptadecanoate derivatives has been a subject of interest in several studies. For example, the molecular and crystal structure of methyl hepta-O-acetyl-α-laminarabioside, a compound structurally related to methyl heptadecanoate, was determined using X-ray diffraction methods . This study provided insights into the conformational aspects of the molecule, which are essential for understanding its interactions and stability.

Chemical Reactions Analysis

The chemical reactions involving methyl heptadecanoate and its derivatives have been investigated, particularly in the context of metabolism and imaging. Beta-methyl-heptadecanoic acid was found to undergo omega-oxidation, esterification, and to a lesser extent, alpha-oxidation in the heart and liver . These metabolic pathways are significant for the use of beta-methyl-heptadecanoic acid as a myocardial imaging agent, as they influence the distribution and retention of the tracer in tissues .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl heptadecanoate derivatives are important for their application in medical imaging. The uptake and retention of beta-methyl[1-11C]heptadecanoic acid in the heart, as well as its distribution in infarcted tissue, are influenced by its chemical properties . The study of these properties is essential for optimizing the use of such compounds in PET imaging and for understanding their behavior in biological systems.

Scientific Research Applications

1. Metabolism and Imaging Applications Methyl heptadecanoate, specifically its beta-methyl variant, has been explored as a potential myocardial imaging agent. Studies have shown that in rat models, beta-methyl-heptadecanoic acid is metabolized differently in the heart and liver. In the heart, a significant portion undergoes omega-oxidation and esterification, while in the liver, alpha-oxidation is more prevalent. This differential metabolism makes it a candidate for myocardial imaging, as its uptake and processing can provide insights into heart function (Fink et al., 1990).

2. Radiopharmaceutical Development Methyl heptadecanoate has been tagged with radioactive isotopes, like C-11, to create new tracers for positron emission tomography (PET). These tracers show promise in assessing myocardial metabolism and have been used in preliminary evaluations in rats and dogs. In cardiac imaging, these tracers can identify regions of infarction, demonstrating their potential in diagnosing and monitoring heart diseases (Livni et al., 1982).

3. Chemical Synthesis and Analysis Research has focused on the synthesis and preparation of methyl heptadecanoate and its variants for various applications. For instance, a study detailed the fast, low-temperature ultrasonic synthesis of 17-I-123-heptadecanoic acid, a radioiodinated fatty acid, indicating its application in clinical settings (Mertens et al., 1984). Additionally, methods have been developed for preparing methyl esters, including methyl heptadecanoate, from a range of fatty acids, highlighting its importance in biochemical analysis (Fosbrooke & Tamir, 1968).

4. Potential in Cancer Research In a study on fungal metabolites and their potential against skin cancer, methyl heptadecanoate showed promise as a potent compound. This suggests its potential application in developing anti-cancer drugs, pending further in vitro and in vivo studies (Kandasamy et al., 2012).

Safety And Hazards

Methyl heptadecanoate is combustible . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended . In case of accidental release, it is advised to avoid inhalation of dusts, evacuate the danger area, observe emergency procedures, and consult an expert .

properties

IUPAC Name

methyl heptadecanoate
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InChI

InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3
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InChI Key

HUEBIMLTDXKIPR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36O2
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DSSTOX Substance ID

DTXSID3061924
Record name Methyl heptadecanoate
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Molecular Weight

284.5 g/mol
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Physical Description

Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS]
Record name Methyl heptadecanoate
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Product Name

Methyl heptadecanoate

CAS RN

1731-92-6
Record name Methyl heptadecanoate
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Record name METHYL HEPTADECANOATE
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Record name Heptadecanoic acid, methyl ester
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Record name Methyl heptadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,000
Citations
AV Bailey, JA Harris, EL Skau - Journal of the American Oil Chemists' …, 1971 - Springer
… point data for the binary systems of methyl heptadecanoate and the methyl esters of the … 10.1% methyl heptadecanoate. The metastable form of methyl heptadecanoate was obtained …
Number of citations: 3 link.springer.com
JS Chickos, H Zhao, G Nichols - Thermochimica acta, 2004 - Elsevier
… Vapor pressures and vaporization enthalpies for methyl heptadecanoate and methyl heneicosanoate to methyl octacosanoate exclusive of methyl tricosanoate are evaluated as a …
Number of citations: 84 www.sciencedirect.com
DH Zaitsau, AA Pimerzin, SP Verevkin - The Journal of Chemical …, 2019 - Elsevier
… Vapour pressures of methyl dodecanoate, methyl tridecanoate, methyl tetradecanoate, methyl heptadecanoate, and methyl octadecanoate were measured by using the transpiration …
Number of citations: 39 www.sciencedirect.com
D Lipkind, Y Kapustin, P Umnahanant, JS Chickos - Thermochimica acta, 2007 - Elsevier
… The literature value of one FAME, methyl heptadecanoate, was adjusted as a result of our previous work and we have used the adjusted value in this work. Values for methyl …
Number of citations: 46 www.sciencedirect.com
L di Bitonto, V D'Ambrosio, C Pastore - Catalysts, 2021 - mdpi.com
… Then, 1 mL of methyl heptadecanoate toluene solution (1000 ppm) was added as internal standard and the resulting solution gas-chromatographically analyzed (1 µL). Average …
Number of citations: 2 www.mdpi.com
T Ruppel, T Huybrighs, C Shelton - Perkin Elmer's application note …, 2008 - perkinelmer.cl
… EN 14103 calls for calibration of all FAME components by relative response to a single compound, methyl heptadecanoate. This requires the measurement of accurate weights for each …
Number of citations: 25 perkinelmer.cl
S Schober, I Seidl, M Mittelbach - European Journal of Lipid …, 2006 - Wiley Online Library
… However, also the stability of the internal standard solution methyl heptadecanoate influences the values of ester content. It can be demonstrated that after a period of 7days, an ester …
Number of citations: 79 onlinelibrary.wiley.com
M Nisar, M Qayum, S Cavar, MR Shah… - Chemistry of Natural …, 2012 - Springer
Plants belonging to the genus Impatiens (Balsaminaceae) are rich in organic acids, anthraquinones, and flavonoids [1–3]. It is well known that these classes of aromatic compounds …
Number of citations: 13 link.springer.com
CX Wang, J McCurry - USA: Agilent Technologies, 2006 - gcms.cz
… This application used the Agilent 6850 System and HP-INNOWax column; calibration was achieved with internal standards of methyl heptadecanoate. After analyzing several different …
Number of citations: 5 gcms.cz
M Marín-Suárez, D Méndez-Mateos, A Guadix… - Renewable Energy, 2019 - Elsevier
… of the peak corresponding to methyl heptadecanoate, C EI is the concentration of methyl heptadecanoate (mg mL-1); V EI is the volume of methyl heptadecanoate (mL); m is mass of oil. …
Number of citations: 73 www.sciencedirect.com

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